molecular formula C7H12O2 B8387579 1-Methoxy-4-methyl-3-pentene-2-one

1-Methoxy-4-methyl-3-pentene-2-one

Cat. No.: B8387579
M. Wt: 128.17 g/mol
InChI Key: BVAWPGLPKFHIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-methyl-3-pentene-2-one is an α,β-unsaturated ketone with a methoxy group at position 1 and a methyl substituent at position 2. Its structure (C₇H₁₀O₂) includes a conjugated enone system, which confers reactivity in cycloaddition and nucleophilic addition reactions. The methoxy group likely enhances electron density at the carbonyl group, influencing its polarity and stability compared to non-oxygenated analogs.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-methoxy-4-methylpent-3-en-2-one

InChI

InChI=1S/C7H12O2/c1-6(2)4-7(8)5-9-3/h4H,5H2,1-3H3

InChI Key

BVAWPGLPKFHIGG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)COC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Structure Functional Groups Key Features
1-Methoxy-4-methyl-3-pentene-2-one CH₃O-C(=O)-CH₂-C(CH₃)=CH₂ Methoxy, α,β-unsaturated ketone Electron-rich carbonyl, conjugation
4-Methyl-3-penten-2-one (Mesityl oxide) (CH₃)₂C=CH-C(=O)-CH₃ α,β-unsaturated ketone Industrial solvent, cyclic dimerization
4-Methoxy-3-buten-2-one CH₃O-C(=O)-CH=CH₂ Methoxy, α,β-unsaturated ketone Shorter carbon chain, higher volatility
3-Penten-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-methyl Aromatic ring linked to enone Phenolic hydroxyl, methoxy, ketone Bioactive potential, UV absorption

Physical and Chemical Properties

Property This compound* Mesityl Oxide 4-Methoxy-3-buten-2-one
Molecular Weight (g/mol) 142.16 (calculated) 98.14 114.10
Boiling Point (°C) ~180–190 (estimated) 129–130 65–70 (at reduced pressure)
Solubility Moderate in polar solvents Miscible with organic solvents High in ether, acetone
Reactivity Enhanced nucleophilic addition Prone to dimerization Photoreactive

*Note: Experimental data for this compound is scarce; values are extrapolated from analogs.

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